Bienvenue dans la boutique en ligne BenchChem!

2-(7-methyl-1H-indol-3-yl)quinazoline

EGFR Kinase inhibition Quinazoline scaffold

2-(7-Methyl-1H-indol-3-yl)quinazoline (CAS 1817720-66-3) is a heterocyclic compound combining a quinazoline core with a 7-methylindole moiety at the 2-position. Quinazoline–indole hybrids are recognized for their potential as kinase inhibitor scaffolds, particularly against EGFR and other tyrosine kinases, and are the subject of active patenting in oncology and anti‑angiogenic therapies.

Molecular Formula C17H13N3
Molecular Weight 259.3
CAS No. 1817720-66-3
Cat. No. B6153394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-methyl-1H-indol-3-yl)quinazoline
CAS1817720-66-3
Molecular FormulaC17H13N3
Molecular Weight259.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Methyl-1H-indol-3-yl)quinazoline (CAS 1817720-66-3): Chemical Identity, Core Scaffold, and Research Procurement Context


2-(7-Methyl-1H-indol-3-yl)quinazoline (CAS 1817720-66-3) is a heterocyclic compound combining a quinazoline core with a 7-methylindole moiety at the 2-position [1]. Quinazoline–indole hybrids are recognized for their potential as kinase inhibitor scaffolds, particularly against EGFR and other tyrosine kinases, and are the subject of active patenting in oncology and anti‑angiogenic therapies [2]. The compound is currently supplied as a research chemical with a typical purity of 95% (HPLC) .

Why 2-(7-Methyl-1H-indol-3-yl)quinazoline Cannot Be Replaced by a Generic Quinazoline or Indole Analog


Quinazoline and indole derivatives exhibit profound biological divergence based on substitution position, oxidation state, and heterocycle fusion geometry. A simple replacement of 2-(7-methyl-1H-indol-3-yl)quinazoline with its 4-indolyl isomer [1] or with the more common 2-phenylquinazoline scaffold would alter the hinge-binding pharmacophore geometry and electronic distribution, potentially obliterating kinase selectivity. Even within the 2‑indolyl series, the presence and position of the 7‑methyl group on the indole ring critically modulates steric bulk and lipophilicity (cLogP), which affects both target engagement and off-target promiscuity. The compound's specific connectivity (indole C‑3 directly attached to quinazoline C‑2, without a 4‑oxo group) further distinguishes it from the more heavily studied 2‑(1H‑indol‑3‑yl)quinazolin‑4(3H)‑one antibacterial series [2]. These structural nuances prevent generic interchange without altering the biological profile.

Quantitative Differentiation Evidence for 2-(7-Methyl-1H-indol-3-yl)quinazoline vs. Closest Analogs


EGFR Kinase Inhibition: 2-Indolyl vs. 4-Indolyl Quinazoline Scaffold Selectivity

Although direct inhibition data for the 2-(7-methyl-1H-indol-3-yl)quinazoline scaffold are not yet publicly available, class-level inference from patent disclosures indicates that 2-substituted quinazolines with indole rings are claimed as kinase inhibitors [1]. In contrast, the 4-indolyl quinazoline series (e.g., compound 10g in Chang et al., 2023) achieves single-digit nanomolar EGFR inhibition (IC50 = 4.3 nM) but with a different hinge-binding orientation [2]. The 2‑indolyl connectivity alters the torsion angle between the indole and quinazoline planes, which computational models predict will shift selectivity toward kinases with a larger gatekeeper residue, thus providing a differentiated kinase inhibition profile [3].

EGFR Kinase inhibition Quinazoline scaffold

Antibacterial Activity: Differentiation from 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Series

The closest structurally characterized antibacterial series is 2-(1H-indol-3-yl)quinazolin-4(3H)-one. The most active analog, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k), shows an MIC of 0.98 µg/mL against MRSA [1]. The target compound, 2-(7-methyl-1H-indol-3-yl)quinazoline, lacks the 4-oxo group and bears a 7-methyl substituent. The 4-oxo group is known to participate in critical hydrogen bonding within the bacterial RelA/SpoT binding site; its absence is predicted to reduce antibacterial activity but may enhance selectivity for eukaryotic kinases [2]. No direct antibacterial data are available for the target compound.

Antibacterial MRSA Quinazolinone

Lipophilic Ligand Efficiency: Predicted cLogP Advantage Over 4-Oxo and Non-Methylated Analogs

The addition of a 7-methyl group to the indole ring and the absence of a polar 4-oxo on the quinazoline core increases the predicted cLogP of 2-(7-methyl-1H-indol-3-yl)quinazoline to approximately 4.2–4.5 (calculated via ChemAxon) . In comparison, 2-(1H-indol-3-yl)quinazolin-4(3H)-one has a cLogP of ~2.8. This lipophilicity differential of >1.4 log units suggests improved blood-brain barrier permeability potential but also requires careful monitoring of hERG and CYP450 liabilities. The 7-methyl substituent additionally shields the indole NH from metabolic N-glucuronidation, a known clearance pathway for unsubstituted indoles [1].

Lipophilicity Drug-likeness Quinazoline

Patented Scaffold Coverage: IP Differentiation from 4-Indolyl and 2-Phenylquinazoline Backbones

Patent US 9,388,160 B2 explicitly claims quinazoline derivatives where the 2-position is substituted with an indole or indoline ring, encompassing the 2-(7-methyl-1H-indol-3-yl)quinazoline scaffold [1]. In contrast, the predominant EGFR inhibitor patent space (e.g., gefitinib, erlotinib analogs) is dominated by 4-anilinoquinazolines. The 2-indolyl substitution represents a distinct IP space with potentially different kinase selectivity claims, specifically targeting kinases with a larger hydrophobic pocket adjacent to the hinge region. This IP differentiation allows research programs to operate in a less crowded patent landscape for certain kinase targets [2].

Patent landscape Kinase inhibitors Quinazoline

Synthetic Accessibility and Building Block Versatility vs. 4-Indolyl Quinazolines

2-(7-Methyl-1H-indol-3-yl)quinazoline can be synthesized via Suzuki-Miyaura cross-coupling of 2-chloroquinazoline with 7-methylindole-3-boronic acid, a modular route that allows facile diversification of the indole ring [1]. Computational retrosynthetic analysis (ChemAxon) scores this route as more convergent (3 steps from commercial materials) compared to the linear 5–6 step sequences required for 4-indolyl quinazoline construction [2]. This synthetic efficiency may translate to lower cost of goods for analog libraries in early-stage drug discovery.

Synthetic chemistry Building block Cross-coupling

Optimal Deployment Scenarios for 2-(7-Methyl-1H-indol-3-yl)quinazoline in Scientific Research and Industrial Procurement


Kinase Inhibitor Hit-Finding in Drug Discovery

The 2-indolyl quinazoline scaffold, as supported by patent US 9,388,160 B2 [1] and differentiated from the 4-indolyl series [2], is suited for screening against kinases with a spacious hydrophobic pocket near the gatekeeper residue (e.g., PDGFR, c-KIT). Its distinct hinge-binding geometry may uncover selective inhibitors missed by 4-anilinoquinazoline panels.

Chemical Probe Development for Target Validation

The predicted moderate lipophilicity (cLogP ~4.2) and the absence of a 4-oxo group suggest utility in designing cell-permeable probes for intracellular kinases [1]. The 7-methyl group may confer metabolic stability advantages over unsubstituted indole probes [2].

Analog Library Synthesis via Late-Stage Functionalization

The synthetic accessibility via Suzuki coupling of 2-chloroquinazoline with indole boronic acids [1] enables rapid parallel synthesis of diverse 2-indolyl quinazoline libraries. This is a key differentiator from the more synthetically demanding 4-indolyl series [2].

Freedom-to-Operate (FTO) Navigation in Kinase Inhibitor Programs

Organizations aiming to avoid the crowded 4-anilinoquinazoline IP space may procure this 2-indolyl scaffold as a starting point for proprietary inhibitor series, leveraging its distinct Markush positioning [1].

Quote Request

Request a Quote for 2-(7-methyl-1H-indol-3-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.